molecular formula C24H32FN3OS B6486266 N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide CAS No. 863017-39-4

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide

Cat. No.: B6486266
CAS No.: 863017-39-4
M. Wt: 429.6 g/mol
InChI Key: KTDAXBSSWSYASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide is a structurally complex molecule featuring:

  • A cyclohexanecarboxamide core.
  • A propan-2-yl linker substituted with a 4-(4-fluorophenyl)piperazine group and a thiophen-2-yl heterocycle.

Properties

IUPAC Name

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3OS/c1-18(26-24(29)19-6-3-2-4-7-19)23(22-8-5-17-30-22)28-15-13-27(14-16-28)21-11-9-20(25)10-12-21/h5,8-12,17-19,23H,2-4,6-7,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDAXBSSWSYASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide, a compound with the molecular formula C21H28FN3OS, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological models, and insights from recent research findings.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a fluorophenyl group and a thiophene moiety, contributing to its diverse biological properties. The molecular weight is approximately 389.53 g/mol, and it is typically found in high purity (≥95%) for research purposes.

  • Tyrosinase Inhibition :
    • Studies have indicated that derivatives of piperazine, including those related to our compound, exhibit significant inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition is relevant for developing treatments against hyperpigmentation disorders and melanoma .
    • For instance, the compound has been shown to have IC50 values comparable to established inhibitors, suggesting strong competitive inhibition mechanisms .
  • Antimicrobial Activity :
    • The compound has demonstrated anti-virulence properties by inhibiting protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, interfering with signal transduction pathways in macrophages . This suggests potential applications in treating tuberculosis.
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colorectal cancer), and MCF-7 (breast cancer). Notably, some derivatives exhibited IC50 values as low as 1.2 nM, indicating potent anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (nM)Reference
Tyrosinase InhibitionAgaricus bisporus0.18
AntimicrobialMycobacterium tuberculosisNot specified
CytotoxicityHepG23.5
CytotoxicityHCT11612.1
CytotoxicityMCF-71.2

Case Study: Tyrosinase Inhibition

A study focusing on the structural modifications of piperazine derivatives revealed that specific substitutions significantly enhance tyrosinase inhibition. The compound's ability to inhibit this enzyme was confirmed through kinetic studies, highlighting its potential as a therapeutic agent for skin disorders characterized by excessive melanin production .

Scientific Research Applications

Medicinal Chemistry Applications

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide has been investigated for its potential therapeutic effects in treating various neurological disorders. Its structural components suggest interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors.

Case Study: Neuropharmacological Effects

A study conducted by Chen et al. (2010) demonstrated that this compound exhibits inhibitory effects on protein tyrosine phosphatase B (PtpB), which plays a crucial role in signal transduction pathways in macrophages. This inhibition may lead to therapeutic implications for conditions like tuberculosis by disrupting the virulence of Mycobacterium tuberculosis .

Pharmacology Applications

The compound is utilized to explore receptor binding and activity, particularly concerning serotonin and dopamine pathways. Its ability to modulate these receptors can influence mood, cognition, and behavior.

Table: Pharmacological Profile

Parameter Details
Target Receptors Serotonin (5-HT), Dopamine (D)
Mechanism of Action Receptor binding and modulation
Potential Effects Alterations in mood, cognition, behavior
Therapeutic Implications Treatment of neurological disorders

Biological Studies

In biological research, this compound serves as a tool compound for studying cell signaling and neurotransmission mechanisms. Its interactions with specific molecular targets allow researchers to investigate the underlying processes of various biological phenomena.

Case Study: Cell Signaling Research

Research has indicated that compounds with similar structures can significantly influence cellular signaling pathways. For instance, studies have shown that piperazine derivatives can modulate intracellular calcium levels, affecting neurotransmitter release and neuronal excitability .

Industrial Applications

The unique structure of this compound positions it as a candidate for developing new materials with specific chemical properties. Its potential applications extend beyond pharmaceuticals into materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Thiophen Motifs

Several compounds in the evidence share key structural elements with the target molecule, enabling comparative analysis:

Key Observations :

The trifluoromethylphenyl group in MK22 () increases lipophilicity, which may enhance blood-brain barrier penetration .

Heterocyclic Moieties: The thiophen-2-yl group in the target compound and MK22 contrasts with the benzo[b]thiophen in 6c and 8c.

Linker Modifications: The propan-2-yl linker in the target compound differs from the propanone (6c) or propanol (8c) linkers in analogues. Ketone or alcohol functionalities may influence solubility or hydrogen-bonding interactions .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data
Compound Name/ID IR (cm⁻¹) ¹H/¹³C NMR Features MS (M+H)+ Notes Evidence Source
6c () 1680 (C=O), 1240 (C-F) δ 7.45–6.85 (aromatic), δ 3.75 (OCH₃) 485.2 Crystalline solid
Compound 5 () 1720 (C=O) δ 7.05–6.91 (aromatic), δ 3.62 (piperazine) 399.6 DMSO-soluble
8c () 3350 (O-H), 1660 (C=O) δ 4.20–3.90 (propanol), δ 1.64–1.91 (CH₂) 487.3 High purity via TLC
Key Observations :
  • IR Spectra : The target compound’s cyclohexanecarboxamide would likely show a C=O stretch ~1660–1680 cm⁻¹, similar to 6c and 8c .
  • NMR : The 4-fluorophenylpiperazine group would produce distinct aromatic splitting patterns (δ 6.85–7.45), as seen in 6c and Compound 5 .

Q & A

Q. What are the recommended synthetic routes for preparing N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via a multi-step approach: (i) Piperazine functionalization : React 4-fluorophenylpiperazine with a propan-2-yl linker bearing a leaving group (e.g., bromide) under nucleophilic substitution conditions . (ii) Thiophene incorporation : Introduce the thiophen-2-yl group via Suzuki coupling or alkylation, ensuring regioselectivity . (iii) Cyclohexanecarboxamide conjugation : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the cyclohexanecarboxamide moiety .
  • Characterization : Validate intermediates via 1^1H/13^{13}C NMR (e.g., confirming piperazine N-substitution at δ 2.5–3.5 ppm) , HPLC purity (>95%), and HRMS .

Q. How should researchers design in vitro assays to assess this compound’s affinity for serotonin or dopamine receptors?

  • Experimental Design : (i) Receptor binding assays : Use radioligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) in HEK293 cells expressing cloned receptors. (ii) Competitive displacement : Measure IC50_{50} values via scintillation counting, comparing to reference antagonists (e.g., clozapine for 5-HT2A_{2A}) . (iii) Functional activity : Assess cAMP accumulation or calcium flux for G-protein coupling efficacy .

Q. What analytical techniques are critical for verifying structural integrity and purity?

  • Key Techniques :
  • NMR spectroscopy : Identify stereochemistry (e.g., propan-2-yl branching) and piperazine-thiophene linkage .
  • HPLC-MS : Ensure purity (>98%) and detect byproducts (e.g., dehalogenation or oxidation artifacts) .
  • X-ray crystallography : Resolve ambiguous stereocenters; similar piperazine derivatives have been crystallized in monoclinic systems (e.g., P21_1/c) .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved across species (e.g., murine vs. human liver microsomes)?

  • Methodology : (i) Comparative metabolism studies : Incubate the compound with liver microsomes from multiple species, quantifying metabolites via LC-MS/MS . (ii) CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways . (iii) Molecular docking : Model interactions with CYP2D6/3A4 active sites to predict oxidation sites (e.g., fluorophenyl or piperazine groups) .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) permeability for CNS-targeted studies?

  • Approaches : (i) LogP/D analysis : Balance lipophilicity (target LogP ~2–3) using substituent modifications (e.g., replacing thiophene with less polar groups) . (ii) P-glycoprotein efflux assays : Measure apical-to-basolateral transport in MDCK-MDR1 cells to assess P-gp substrate potential . (iii) Prodrug design : Introduce esterase-cleavable groups (e.g., tert-butyl esters) to enhance passive diffusion .

Q. How can researchers reconcile discrepancies in reported IC50_{50}50​ values across receptor subtypes (e.g., σ1 vs. σ2)?

  • Resolution Steps : (i) Standardize assay conditions : Control variables like buffer pH, temperature, and cell passage number . (ii) Orthogonal assays : Confirm σ1 binding via fluorescence polarization and σ2 via GTPγS binding . (iii) Structural analogs : Compare with known σ ligands (e.g., haloperidol) to validate target specificity .

Data Contradiction Analysis

Q. How should conflicting results on cytotoxicity (e.g., varying IC50_{50}50​ in cancer cell lines) be addressed?

  • Troubleshooting : (i) Cell line authentication : Verify STR profiles to rule out cross-contamination . (ii) Proliferation assay optimization : Use resazurin (Alamar Blue) for redox sensitivity or IncuCyte for real-time monitoring . (iii) Mechanistic studies : Perform RNA-seq to identify off-target pathways (e.g., unintended kinase inhibition) .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s piperazine-carboxamide coupling methods .
  • Structural Data : Crystallographic parameters from Acta Crystallographica Section E .
  • Receptor Profiling : Pharmacopeial Forum guidelines for G-protein-coupled receptor assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.